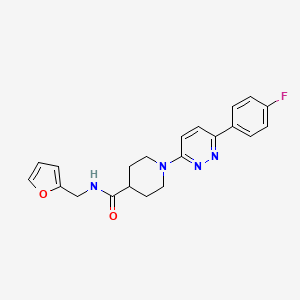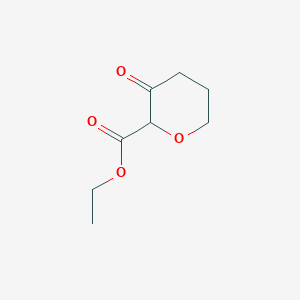
Ethyl 3-oxotetrahydropyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-oxotetrahydropyran-2-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is characterized by the presence of an ethyl ester group at the second position and a keto group at the third position of the tetrahydropyran ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-oxotetrahydropyran-2-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 1,4-dioxane in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product.
Another method involves the reaction of ethyl acetoacetate with 3,4-dihydro-2H-pyran in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Ethyl 3-oxotetrahydropyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form a carboxylic acid derivative.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of ethyl 3-hydroxytetrahydropyran-2-carboxylate.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Ethyl 3-carboxytetrahydropyran-2-carboxylate.
Reduction: Ethyl 3-hydroxytetrahydropyran-2-carboxylate.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-oxotetrahydropyran-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a starting material for the preparation of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and flavoring agents.
作用机制
The mechanism of action of ethyl 3-oxotetrahydropyran-2-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In pharmacological studies, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact molecular pathways involved vary depending on the context of its use.
相似化合物的比较
Ethyl 3-oxotetrahydropyran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-hydroxytetrahydropyran-2-carboxylate: This compound has a hydroxyl group instead of a keto group, which affects its reactivity and chemical properties.
Ethyl 3-carboxytetrahydropyran-2-carboxylate: This compound has a carboxylic acid group instead of a keto group, which influences its acidity and solubility.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which affects its boiling point and solubility.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.
属性
IUPAC Name |
ethyl 3-oxooxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFQAZPUWNIQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2853859.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2853860.png)

![3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853863.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2853865.png)
![2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2853866.png)
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B2853867.png)
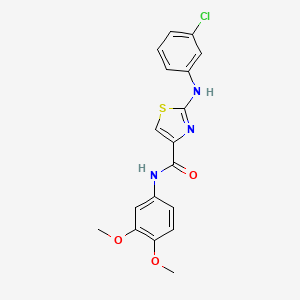

![4-(benzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2853871.png)
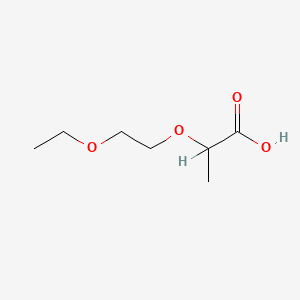
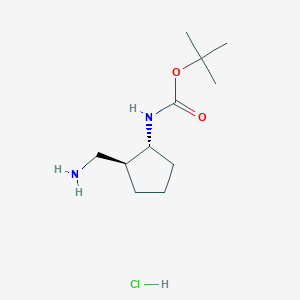
![5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2853875.png)
